Cas no 2228356-01-0 (1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine)

1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine
- EN300-1925757
- 2228356-01-0
-
- Inchi: 1S/C8H11BrN2S/c9-7-11-6(5-12-7)8(10)3-1-2-4-8/h5H,1-4,10H2
- InChI Key: GLEXMQNZMMATMC-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CS1)C1(CCCC1)N
Computed Properties
- Exact Mass: 245.98263g/mol
- Monoisotopic Mass: 245.98263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 1.9
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925757-0.05g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1925757-10.0g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-1925757-0.1g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1925757-0.25g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1925757-5g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1925757-1g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1925757-10g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 10g |
$5528.0 | 2023-09-17 | ||
Enamine | EN300-1925757-0.5g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1925757-1.0g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1925757-2.5g |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine |
2228356-01-0 | 2.5g |
$2520.0 | 2023-09-17 |
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine Related Literature
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine
Research Brief on 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine (CAS: 2228356-01-0): Recent Advances and Applications
1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine (CAS: 2228356-01-0) is a brominated thiazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopentylamine-thiazole scaffold, has shown promising potential as a versatile intermediate in the synthesis of bioactive molecules and as a candidate for drug discovery. Recent studies have explored its applications in targeting various biological pathways, including kinase inhibition and antimicrobial activity, making it a compound of interest for further research and development.
A recent study published in the Journal of Medicinal Chemistry investigated the role of 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine as a key intermediate in the synthesis of novel kinase inhibitors. The researchers highlighted its utility in constructing structurally diverse compounds with high selectivity for specific kinase targets, such as EGFR and BRAF, which are critical in cancer therapy. The study demonstrated that modifications to the cyclopentylamine moiety could significantly enhance binding affinity and pharmacokinetic properties, paving the way for the development of next-generation kinase inhibitors.
In another study, the antimicrobial properties of 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine were explored. The compound exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The research, published in Bioorganic & Medicinal Chemistry Letters, suggested that the bromothiazole core plays a crucial role in disrupting bacterial cell wall synthesis, offering a potential scaffold for designing new antibiotics with reduced resistance profiles.
Further investigations into the mechanistic aspects of 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine revealed its ability to modulate inflammatory pathways. A 2023 study in European Journal of Pharmacology reported that derivatives of this compound could inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. This finding positions the compound as a potential lead for developing anti-inflammatory agents, particularly for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine has also been a focus of recent research. A team from the University of Cambridge developed an efficient, scalable synthesis route for this compound, as detailed in Organic Process Research & Development. The optimized protocol features high yields and minimal byproducts, addressing previous challenges in large-scale production. This advancement is expected to facilitate broader exploration of its applications in drug discovery and chemical biology.
In conclusion, 1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine (CAS: 2228356-01-0) represents a multifaceted compound with significant potential in medicinal chemistry. Its applications span kinase inhibition, antimicrobial activity, and anti-inflammatory modulation, supported by robust synthetic methodologies. Future research should focus on further elucidating its structure-activity relationships and exploring its therapeutic potential in preclinical models.
2228356-01-0 (1-(2-bromo-1,3-thiazol-4-yl)cyclopentan-1-amine) Related Products
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)




